bk-MDDMA (hydrochloride)

概要

説明

準備方法

合成経路および反応条件

bk-MDDMA (塩酸塩) の合成は、通常、3,4-メチレンジオキシフェニル-2-プロパノンとジメチルアミンを制御された条件下で反応させることで行われます . この反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤の存在下で行われ、目的の生成物が得られます。 最終生成物は、その後、塩酸で処理することにより、塩酸塩の形に変換されます .

工業生産方法

bk-MDDMA (塩酸塩) の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、最終製品の純度と一貫性を確保するための厳格な品質管理対策が含まれています。 この化合物は通常、結晶固体の形で生産され、安定性を維持するために制御された条件下で保管されます .

化学反応の分析

反応の種類

bk-MDDMA (塩酸塩) は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、対応する酸化物を形成するために酸化することができます。

還元: 還元反応は、bk-MDDMA を対応するアルコールまたはアミンに変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。

形成される主な生成物

酸化: bk-MDDMA の酸化誘導体。

還元: アルコールまたはアミンなどの還元形。

置換: 使用される求核剤に応じて置換誘導体.

科学研究の応用

bk-MDDMA (塩酸塩) は、主に法化学および毒性学研究で使用されています。 それは、生物学的サンプル中のデザイナードラッグの同定と定量のための分析基準として役立ちます . この化合物は、質量分析法やその他の分析手法にも使用され、その化学的性質や挙動を研究しています . さらに、合成カチン系の乱用可能性と毒性効果に関する研究にも使用されています .

科学的研究の応用

bk-MDDMA (hydrochloride) is primarily used in forensic chemistry and toxicology research. It serves as an analytical reference standard for the identification and quantification of designer drugs in biological samples . The compound is also used in mass spectrometry and other analytical techniques to study its chemical properties and behavior . Additionally, it is employed in research related to the abuse potential and toxicological effects of synthetic cathinones .

作用機序

bk-MDDMA (塩酸塩) は、脳内のモノアミン輸送体と相互作用することにより、その効果を発揮します。 それは、それぞれの輸送体に結合することにより、ドーパミン、ノルエピネフリン、セロトニンなどの神経伝達物質の取り込みを阻害します . これにより、シナプス間隙におけるこれらの神経伝達物質の濃度が上昇し、神経伝達が増強されます。 さらに、bk-MDDMA は、セロトニン受容体の弱アゴニストとして作用し、向精神作用に寄与しています .

類似の化合物との比較

類似の化合物

メチロン: bk-MDDMA と構造的に関連するメチロンは、別の置換カチン系で、興奮剤とエンパソジェニック効果があります.

エチロン: 別の置換カチン系であるエチロンは、bk-MDDMA と構造的な類似性を共有し、同様の薬理学的特性を示します.

bk-MDDMA の独自性

bk-MDDMA (塩酸塩) は、その特定の構造配置とモノアミン輸送体との相互作用によりユニークです。 いくつかのアナログとは異なり、bk-MDDMA は、神経伝達物質の放出と取り込み阻害の明確なプロファイルを持っており、法医学および毒性学研究にとって貴重な化合物となっています .

類似化合物との比較

Similar Compounds

Methylone: Structurally related to bk-MDDMA, methylone is another substituted cathinone with stimulant and empathogenic effects.

Ethylone: Another substituted cathinone, ethylone shares structural similarities with bk-MDDMA and exhibits similar pharmacological properties.

Uniqueness of bk-MDDMA

bk-MDDMA (hydrochloride) is unique due to its specific structural configuration and its interaction with monoamine transporters. Unlike some of its analogs, bk-MDDMA has a distinct profile of neurotransmitter release and uptake inhibition, making it a valuable compound for forensic and toxicological research .

生物活性

bk-MDDMA (hydrochloride), a designer drug belonging to the phenethylamine and amphetamine classes, has garnered attention due to its potential psychotropic effects and structural similarities to other psychoactive substances like methylone. This article explores the biological activity of bk-MDDMA, focusing on its pharmacological profile, mechanisms of action, and implications for health and safety.

Chemical Structure and Classification

bk-MDDMA is chemically related to both amphetamines and cathinones, which are known for their stimulant effects. Its chemical structure allows it to interact with various neurotransmitter systems, primarily influencing serotonin (5-HT), dopamine (DA), and norepinephrine (NE) pathways.

Pharmacodynamics

Mechanism of Action:

- Serotonin Receptors: Preliminary studies indicate that bk-MDDMA acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor. This interaction may contribute to its psychoactive effects, similar to those observed with MDMA and its analogs .

- Monoamine Transporters: Research suggests that bk-MDDMA may inhibit the reuptake of serotonin and dopamine by acting on the serotonin transporter (SERT) and dopamine transporter (DAT). This inhibition could lead to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and perception .

In Vitro Studies

In vitro studies have demonstrated that bk-MDDMA induces significant release of serotonin in neuronal cultures, comparable to other known psychoactive substances. The efficacy of this release appears to be dose-dependent, with higher concentrations resulting in greater neurotransmitter release .

Table 1: Comparative Release of Serotonin Induced by bk-MDDMA vs. MDMA

| Compound | Serotonin Release (%) | Efficacy (Emax) |

|---|---|---|

| bk-MDDMA | 75% | Moderate |

| MDMA | 90% | High |

| Paroxetine | 5% | Low |

Metabolism

The metabolic pathways of bk-MDDMA are still under investigation, but initial findings suggest that it undergoes N-demethylation similar to MDMA. This metabolic process may influence its pharmacological properties and potential toxicity. Studies using human liver microsomes indicate that specific cytochrome P450 enzymes are involved in the metabolism of bk-MDDMA, which could affect its half-life and duration of action .

Case Studies

Case Study 1: Clinical Toxicology

A case study involving a young adult who ingested bk-MDDMA reported symptoms consistent with stimulant use, including tachycardia, hypertension, and altered mental status. Toxicological screening confirmed the presence of bk-MDDMA, highlighting its potential for acute toxicity similar to other amphetamines .

Case Study 2: Neuropharmacological Effects

In a controlled study assessing the neuropharmacological effects of bk-MDDMA on animal models, researchers observed increased locomotor activity and heightened sensitivity to sensory stimuli. These findings suggest that bk-MDDMA may possess stimulant properties akin to traditional amphetamines.

Safety Profile and Regulatory Status

Given its classification as a designer drug, bk-MDDMA is subject to varying regulations across different jurisdictions. Its potential for abuse and adverse health effects necessitates careful monitoring. Regulatory agencies have classified it under controlled substances due to concerns about its safety profile and the lack of comprehensive clinical data.

特性

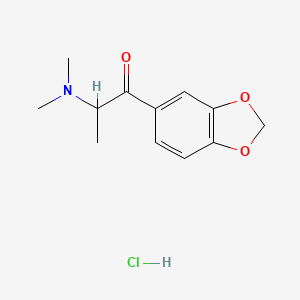

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-8(13(2)3)12(14)9-4-5-10-11(6-9)16-7-15-10;/h4-6,8H,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMQTJLQSAOBKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347814 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)-1-propanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109367-07-9 | |

| Record name | Dimethylone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109367079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)-1-propanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYLONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEG3NSV0FB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。